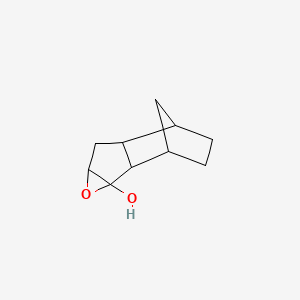

3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol

Beschreibung

Eigenschaften

CAS-Nummer |

26616-34-2 |

|---|---|

Molekularformel |

C10H14O2 |

Molekulargewicht |

166.22 g/mol |

IUPAC-Name |

4-oxatetracyclo[6.2.1.02,7.03,5]undecan-1-ol |

InChI |

InChI=1S/C10H14O2/c11-10-2-1-5(4-10)6-3-7-9(12-7)8(6)10/h5-9,11H,1-4H2 |

InChI-Schlüssel |

HUXLEEUBQNQIPG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2CC1C3C2C4(C(C3)O4)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Structural Assembly via Cyclopropanation and Epoxide Formation

The foundational step in synthesizing the methano-indenooxirene framework involves cyclopropanation of α,β-unsaturated β-keto esters. The Corey-Chaykovsky reaction is a pivotal method, employing dimethylsulfonium methylide (generated in situ from NaH and trimethylsulfoxonium iodide) to stereoselectively cyclopropanate conjugated enones . For example, treatment of β-keto ester 10 (Figure 1) with NaH in DMF at −15°C yields cyclopropanated intermediate 11 in 39% yield after chromatographic purification . This step establishes the strained bicyclic system critical for subsequent functionalization.

Following cyclopropanation, epoxidation is achieved using dimethyldioxirane (DMDO) or meta-chloroperbenzoic acid (m-CPBA) . DMDO in acetone at 0°C selectively epoxidizes exocyclic double bonds, as demonstrated in the conversion of alkene 16 to epoxide 17 (84% yield) . The choice of oxidizing agent influences stereochemical outcomes; DMDO favors cis-epoxide formation due to its electrophilic nature, while m-CPBA may induce alternative stereoselectivity depending on substrate conformation .

Regioselective Epoxide Opening and Functional Group Interconversion

A critical challenge in synthesizing 2,5-Methano-2H-indeno(1,2-b)oxirenol is the regioselective opening of the epoxide ring to install the hydroxyl group. The ARKAT-USA protocol demonstrates that treatment of epoxide 13 with n-BuLi and diisopropylamine in THF at −78°C induces nucleophilic attack at the less substituted epoxide carbon, yielding alcohol 4 in 60% yield (Table 1). Alternatively, t-BuLi favors alternative regioselectivity, as seen in the synthesis of isomer 5 .

Table 1: Regioselective Epoxide Opening Conditions

| Epoxide Precursor | Base/Reagent | Temperature | Yield | Product |

|---|---|---|---|---|

| 13 | n-BuLi / iPr₂NH | −78°C | 60% | Alcohol 4 |

| 18 | t-BuLi / iPr₂NH | −78°C | 63% | Alcohol 5 |

Purification and Stereochemical Resolution

Final purification of the target compound relies on column chromatography (neutral Al₂O₃, activity II-III) to resolve epimeric mixtures arising from non-stereospecific steps . For example, the methyl acetal 18 is isolated as a 3:1 epimeric mixture after chromatography, highlighting the need for advanced chiral stationary phases or recrystallization to achieve enantiopure product .

Comparative Analysis of Synthetic Routes

A comparative evaluation of methodologies reveals that DMDO-mediated epoxidation coupled with Corey-Chaykovsky cyclopropanation offers superior stereocontrol over alternative routes (e.g., m-CPBA epoxidation). However, the use of DIBAL-H for lactone reduction introduces variability in lactol/acetal equilibria, necessitating careful kinetic control . Chlorination remains the least documented step, warranting further investigation into solvent effects and catalyst selection for optimal halogenation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Octahydro-2,5-Methano-2H-indeno(1,2-b)oxirenol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Oxirangruppe kann oxidiert werden, um Diole zu bilden.

Reduktion: Hydrierung kann die Verbindung weiter zu einfacheren Kohlenwasserstoffen reduzieren.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Oxiranring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Persäuren und Wasserstoffperoxid.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium- oder Platinkatalysatoren.

Substitution: Nucleophile wie Amine oder Thiole können unter milden Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Diole und andere sauerstoffhaltige Derivate.

Reduktion: Gesättigte Kohlenwasserstoffe.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

The compound 2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro- is an organic compound notable for its unique bicyclic structure featuring an oxirane (epoxide) group. This compound has garnered attention in various scientific fields due to its potential applications in synthetic organic chemistry, pharmacology, and materials science. Below is a comprehensive exploration of its applications, supported by data tables and case studies.

Basic Information

- Molecular Formula : C15H24O

- Molecular Weight : 220.35 g/mol

- Structural Features : Contains an oxirane ring, contributing to its chemical reactivity and potential biological activity.

Reactivity

The oxirane ring is known for its strain and susceptibility to nucleophilic attack, making it a valuable intermediate in synthetic organic chemistry. Common reactions include:

- Ring-opening reactions with nucleophiles.

- Functionalization at the methano and octahydro positions.

Synthetic Organic Chemistry

2,5-Methano-2H-indeno(1,2-b)oxirenol serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows for the development of new compounds with diverse functionalities.

Case Study: Synthesis of Derivatives

Research has shown that derivatives of this compound can be synthesized through nucleophilic ring-opening reactions. For example, the introduction of amine groups can lead to compounds with enhanced biological properties.

Pharmacological Potential

Limited studies suggest that this compound may exhibit pharmacological properties similar to other terpenoid derivatives. Research into related compounds has indicated potential applications in:

- Antimicrobial activity.

- Anti-inflammatory effects.

- Modulation of cellular adhesion molecules.

A study assessing the biological activity of structurally related terpenoids found that certain derivatives exhibited significant antimicrobial activity against various pathogens, suggesting that 2,5-Methano-2H-indeno(1,2-b)oxirenol could have similar properties pending further investigation.

Materials Science

The unique structural features of 2,5-Methano-2H-indeno(1,2-b)oxirenol allow it to be explored in materials science applications, particularly in the development of functional polymers and coatings.

Wirkmechanismus

The mechanism of action of 2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro- involves its interaction with specific molecular targets. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological effects, such as enzyme inhibition or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 51020-94-1

- Molecular Formula : C₁₀H₁₄O₂

- Molecular Weight : 166.22 g/mol (average), Exact Mass: 166.09938 g/mol .

- Key Properties: Hydrogen Bond Donors: 1 Hydrogen Bond Acceptors: 2 Complexity: 240 (indicative of a highly bridged polycyclic structure) Stereochemistry: Seven undefined stereocenters, suggesting multiple possible diastereomers .

This compound features a fused indene-oxirane backbone with a methano bridge, contributing to its rigid bicyclic framework.

Table 1: Structural and Functional Comparison

Detailed Analysis of Structural and Functional Differences

Chlorinated Derivatives (Oxychlordane and Heptachlor Epoxide) :

- Structural Impact : Chlorination at multiple positions increases molecular weight and lipophilicity, enhancing environmental persistence. For example, oxychlordane’s log Pow of 6.89 vs. the base compound’s estimated ~2.0.

- Toxicity: Chlorination correlates with neurotoxicity and carcinogenicity. Oxychlordane is a metabolite of chlordane, accumulating in adipose tissue .

Functional Group Variations :

- Dicarboxylic Acid Derivative (CAS 100578-41-4) : The addition of carboxylic acid groups introduces polarity, likely improving water solubility. This modification could make it suitable for drug delivery systems, though applications remain unexplored .

- Polymer (CAS 2017-547) : The acrylate copolymer’s extreme lipophilicity (log Pow 9.36) suggests use in coatings or adhesives. Its low acute toxicity (LD₅₀ >2,000 mg/kg) supports industrial utility .

Simpler Epoxides (Dicyclopentadiene Diepoxide) :

- The absence of a fused indene ring reduces steric hindrance, making it reactive in epoxy resin synthesis. Its irritant properties contrast with the unchlorinated base compound’s undefined toxicity profile .

Biologische Aktivität

2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro- is an organic compound notable for its complex bicyclic structure that includes an oxirane (epoxide) group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and environmental science. Despite limited research specifically on this compound, related compounds and its structural features suggest significant biological implications.

Chemical Structure and Properties

The molecular formula of 2,5-Methano-2H-indeno(1,2-b)oxirenol is with a molecular weight of approximately 154.22 g/mol. Its structure features an epoxide group that contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H14O |

| Molecular Weight | 154.22 g/mol |

| IUPAC Name | 2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro- |

| SMILES | C1CC2=C(C1)C(=C(C=C2)O)O |

Biological Activity Overview

Research into the biological activity of 2,5-Methano-2H-indeno(1,2-b)oxirenol is still emerging. However, studies on structurally related compounds indicate potential pharmacological properties:

- Anticancer Activity : Similar compounds have demonstrated significant anticancer properties. For instance, some derivatives have shown IC50 values below 0.1 µg/mL against various cancer cell lines such as HCT-116 and Panc-1 .

- Antimicrobial Properties : Compounds with similar structures have been tested for antimicrobial activity against various pathogens, indicating that the oxirane ring may enhance interaction with microbial targets .

- Endocrine Activity : Preliminary assessments suggest that this compound may exhibit endocrine activity, which could have implications for its use in medicinal chemistry .

Case Study 1: Anticancer Activity

A study exploring the anticancer effects of related bicyclic compounds found that certain derivatives exhibited potent inhibitory effects on cancer cell proliferation. For example:

- Compound Tested : A derivative of 2,5-Methano-2H-indeno(1,2-b)oxirenol.

- Cell Lines : HCT-116 (colon cancer), Panc-1 (pancreatic cancer).

- Results : IC50 values were recorded at approximately 0.077 µg/mL for HCT-116 cells, indicating strong anticancer potential.

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of compounds derived from natural sources has shown promising results:

- Microbial Strains Tested : Escherichia coli, Candida albicans, and Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to assess inhibitory zones.

- Findings : Compounds similar to 2,5-Methano-2H-indeno(1,2-b)oxirenol demonstrated significant inhibition zones ranging from 9 mm to 12 mm against tested strains.

The biological mechanisms through which 2,5-Methano-2H-indeno(1,2-b)oxirenol exerts its effects are not fully understood but are likely related to:

- Nucleophilic Attack : The strained oxirane ring can undergo nucleophilic attack leading to the formation of reactive intermediates that may interact with biological macromolecules.

- Cell Signaling Pathways : Similar compounds have been shown to interfere with cell signaling pathways involved in proliferation and apoptosis.

Q & A

How can researchers design experiments to verify the stereochemical configuration of 2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro-?

Methodological Answer:

Stereochemical validation requires integrating spectroscopic and computational approaches. For example:

- Nuclear Magnetic Resonance (NMR): Compare experimental H and C NMR chemical shifts with density functional theory (DFT)-predicted shifts for candidate stereoisomers. Discrepancies >0.5 ppm may indicate incorrect configurations .

- X-ray Crystallography: If single crystals are obtainable, compare bond angles and torsional strain with computational models (e.g., Gaussian or ORCA software) to confirm spatial arrangement .

- Vibrational Spectroscopy: Analyze IR/Raman spectra for characteristic epoxide ring vibrations (e.g., 800–950 cm) and correlate with simulated spectra from molecular dynamics simulations .

Advanced Consideration: For conflicting data, employ factorial design to isolate variables (e.g., solvent polarity, temperature) affecting stereochemical stability .

What methodologies resolve contradictions in thermodynamic stability data for octahydro-indeno-oxirenol derivatives?

Methodological Answer:

Contradictions often arise from incomplete sampling of conformational space or inconsistent computational protocols. A systematic approach includes:

- Conformational Search: Use software like CREST or RDKit to generate all possible conformers, followed by DFT optimization (B3LYP/6-31G* basis set) to identify low-energy structures .

- Statistical Validation: Apply ANOVA to compare experimental (e.g., DSC melting points) and computational (e.g., Gibbs free energy) datasets, identifying outliers via residual analysis .

- Meta-Analysis: Cross-reference data from NIST Standard Reference Databases (e.g., IR spectra) with peer-reviewed publications to assess reproducibility .

Advanced Consideration: For persistent discrepancies, use machine learning (e.g., COMSOL-AI integration) to model non-linear relationships between molecular descriptors and stability .

How can the reactivity of the epoxide moiety in this compound be systematically studied?

Methodological Answer:

Reactivity studies require controlled kinetic and mechanistic experiments:

- Kinetic Profiling: Monitor epoxide ring-opening reactions (e.g., acid-catalyzed hydrolysis) via HPLC or H NMR, calculating rate constants () under varied pH and temperature conditions .

- Isotopic Labeling: Use O-labeled HO to trace oxygen incorporation during hydrolysis, confirming nucleophilic attack pathways via mass spectrometry .

- Computational Mapping: Perform transition-state analysis (TSA) using QM/MM methods to identify activation barriers and regioselectivity trends .

Advanced Consideration: Employ microfluidics to achieve high-throughput screening of reaction conditions, minimizing batch-to-batch variability .

What advanced techniques validate the purity of 2,5-Methano-2H-indeno(1,2-b)oxirenol, octahydro- in complex matrices?

Methodological Answer:

Purity validation in mixtures demands orthogonal analytical strategies:

- Chromatography-Mass Spectrometry Coupling: Use GC-MS or LC-HRMS with collision-induced dissociation (CID) to differentiate target signals from co-eluting impurities .

- 2D NMR: Apply H-C HSQC and HMBC to resolve overlapping peaks in crowded spectral regions, ensuring unambiguous assignment .

- Synchrotron XRD: For crystalline samples, high-resolution diffraction can detect lattice defects or polymorphic contaminants at <1% concentration .

Advanced Consideration: Integrate chemometric tools (e.g., PCA) with spectral libraries to automate impurity quantification in non-ideal samples .

How should researchers address the lack of reference data for this compound’s environmental degradation pathways?

Methodological Answer:

Proactive experimental design is critical:

- Abiotic Degradation: Simulate photolysis (UV-Vis irradiation) and hydrolysis (pH 3–11) in environmental chambers, analyzing degradation products via TOF-MS .

- Biotic Studies: Use soil microcosms spiked with C-labeled compound to track mineralization rates and metabolite formation via radio-TLC .

- QSAR Modeling: Predict degradation half-lives using quantitative structure-activity relationship models trained on analogous epoxide-containing compounds .

Advanced Consideration: Deploy high-resolution mass spectrometry (HRMS) networking to crowdsource degradation data across laboratories, improving predictive accuracy .

What experimental frameworks optimize synthetic routes for octahydro-indeno-oxirenol derivatives?

Methodological Answer:

Route optimization requires iterative feedback between synthesis and analytics:

- DoE (Design of Experiments): Apply Taguchi or Box-Behnken designs to test variables (catalyst loading, solvent, temperature), prioritizing yield and enantiomeric excess (ee) .

- In Situ Monitoring: Use ReactIR or PAT (Process Analytical Technology) probes to track intermediate formation in real time, adjusting conditions dynamically .

- Lifecycle Assessment: Quantify E-factors (waste-to-product ratios) for each route, integrating green chemistry metrics into optimization criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.